molecular formula C9H18O3Si3 B147133 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane CAS No. 134733-45-2

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Cat. No.: B147133
CAS No.: 134733-45-2
M. Wt: 258.49 g/mol
InChI Key: BVTLTBONLZSBJC-UHFFFAOYSA-N
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Description

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane: is a cyclic organosilicon compound with the molecular formula C9H18O3Si3 . It is characterized by three vinyl groups and three methyl groups attached to a cyclotrisiloxane ring. This compound is known for its unique chemical properties and versatility in various applications, particularly in the field of polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is typically synthesized through the reaction of trimethylcyclotrisiloxane with vinylation reagents . The process involves the substitution of hydrogen atoms in the methyl groups with vinyl groups. This reaction is usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane primarily involves its ability to undergo polymerization and cross-coupling reactions. The vinyl groups in the compound act as reactive sites, allowing it to form long polymer chains or cross-linked networks. These reactions are facilitated by catalysts and specific reaction conditions .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is unique due to the presence of both vinyl and methyl groups, which provide a balance of reactivity and stability. This makes it highly versatile for various applications, particularly in the synthesis of advanced materials .

Properties

IUPAC Name

2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTLTBONLZSBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25587-81-9
Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID1063229
Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Molecular Weight

258.49 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Record name 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
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CAS No.

3901-77-7, 68082-23-5
Record name 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane
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Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Record name Cyclosiloxanes, Me vinyl
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Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Record name 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane
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Record name Methylvinyl cyclosiloxanes
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